4-(1,3-Dioxolan-2-yl)aniline
Description
Chemical Structure and Properties: 4-(1,3-Dioxolan-2-yl)aniline (CAS: 19073-14-4, molecular formula: C₉H₁₁NO₂) is an aromatic amine featuring a 1,3-dioxolane ring attached to the para position of an aniline moiety. The dioxolane group, a five-membered cyclic ether, enhances the compound’s solubility in polar organic solvents and modulates its electronic properties via electron-donating effects. This compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials .
Synthesis:
A high-yield synthesis route involves the reduction of 2-(2-bromo-5-nitrophenyl)-1,3-dioxolane using iron and ammonium chloride, achieving 96% yield under optimized conditions .
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTSXXZWXWHAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456105 | |
| Record name | 4-(1,3-dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19073-14-4 | |
| Record name | 4-(1,3-dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetalization of Nitrobenzaldehyde Derivatives Followed by Reduction
A widely employed route involves the acetalization of nitrobenzaldehyde derivatives with ethylene glycol, followed by reduction of the nitro group to an amine. For example, 4-nitrobenzaldehyde reacts with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions to form the corresponding acetal intermediate. This step typically achieves high yields (>85%) due to the equilibrium-driven nature of acetal formation.
Subsequent reduction of the nitro group to an amine is accomplished using iron powder in a mixture of methanol and glacial acetic acid. This method, adapted from analogous syntheses, provides moderate to high yields (70–80%). Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere offers a cleaner alternative, achieving yields exceeding 90% while minimizing byproducts.
Table 1: Comparison of Reduction Methods
| Method | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Iron Powder in AcOH | Fe, CH₃COOH | 70–80 | 85–90 |
| Catalytic Hydrogenation | Pd/C, H₂ | 90–95 | 95–98 |
Amination of Arylzinc Reagents
A modern approach involves the preparation of arylzinc reagents followed by amination with nitrosobenzene. In a representative procedure, 4-(1,3-dioxolan-2-yl)phenylzinc bromide is generated via transmetallation of the corresponding Grignard reagent. Reaction with nitrosobenzene in the presence of FeCl₂ and NaBH₄ in tetrahydrofuran (THF) yields 4-(1,3-dioxolan-2-yl)-N-phenylaniline with 78% efficiency. Subsequent deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the phenyl group, affording the target compound in 97% yield.
This method highlights the versatility of transition metal catalysis in constructing complex amines. The use of FeCl₂/NaBH₄ as a reducing system minimizes side reactions, while TFA-mediated deprotection ensures high regioselectivity.
Reaction Optimization and Catalytic Systems
Acid Catalysts in Acetal Formation
The choice of acid catalyst significantly impacts acetalization efficiency. p-Toluenesulfonic acid (pTSA) is preferred for its strong Brønsted acidity and thermal stability, enabling reflux conditions without decomposition. Alternatives like Amberlyst-15 (a solid acid resin) facilitate easier separation post-reaction but may require longer reaction times (12–24 hours vs. 5 hours for pTSA).
Palladium-Catalyzed Hydrogenation
Catalytic hydrogenation using Pd/C (5–10 wt%) under 1–3 atm H₂ pressure achieves near-quantitative reduction of the nitro group. Key parameters include solvent choice (methanol or ethanol) and temperature (25–50°C). Elevated temperatures (>60°C) risk over-reduction or decomposition of the dioxolane ring.
Industrial Production Considerations
Scalable synthesis of 4-(1,3-Dioxolan-2-yl)aniline necessitates cost-effective and environmentally benign protocols. Continuous-flow systems for acetalization and hydrogenation steps enhance throughput while reducing solvent waste. For instance, microreactor technology enables precise control over reaction parameters, achieving 95% conversion in acetal formation with residence times under 10 minutes.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 100 mL–1 L | 100–10,000 L |
| Catalyst Loading | 5–10 mol% | 1–3 mol% |
| Yield | 70–95% | 85–92% |
| Purification Method | Flash Chromatography | Distillation |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dioxolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as an intermediate in organic synthesis. Its ability to participate in palladium-catalyzed cross-coupling reactions makes it valuable for constructing complex organic molecules. This includes:
- Suzuki-Miyaura Coupling : 4-(1,3-Dioxolan-2-yl)aniline can be synthesized through reactions involving boronic acids, facilitating the formation of carbon-carbon bonds essential for building larger structures in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies suggest that compounds similar to this compound may interact with specific molecular targets within cells, potentially altering enzyme activities or receptor functions, leading to antimicrobial effects.
- Anticancer Activity : Preliminary investigations have shown that derivatives of this compound may possess anticancer properties, making them candidates for further development in cancer therapeutics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as caspase-3, which play a crucial role in the process of apoptosis.
Pathways Involved: By inhibiting caspase-3, the compound can modulate apoptotic pathways, leading to potential therapeutic effects in diseases characterized by excessive cell death.
Comparison with Similar Compounds
Positional Isomers
2-(1,3-Dioxolan-2-yl)aniline (CAS: 26908-34-9) and 3-(1,3-Dioxolan-2-yl)aniline (CAS: 6398-87-4) differ in the substitution pattern of the dioxolane ring on the benzene ring.
- Electronic Effects : The para-substituted derivative (4-position) exhibits greater symmetry, leading to distinct electronic properties compared to ortho (2-position) and meta (3-position) isomers. This symmetry enhances its utility in cross-coupling reactions where steric hindrance is minimized .
- Reactivity : Ortho-substituted derivatives may experience steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to the para isomer .
Halogen-Substituted Derivatives
Amino-Substituted Derivatives
Sulfur-Containing Analogues
4-(1,3-Dithiolan-2-yl)aniline (CAS: 94838-73-0, molecular formula: C₉H₁₁NS₂) replaces oxygen atoms in the dioxolane ring with sulfur.
- Physical Properties : Higher density (1.28 g/cm³) and boiling point (381.3°C) compared to the oxygen analogue due to sulfur’s larger atomic size and polarizability .
- Reactivity : The dithiolane group participates in metal coordination and redox reactions, expanding applications in materials science .
Boron-Containing Derivatives
4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1446236-84-5) incorporates a boronate ester, a key functional group in Suzuki couplings.
- Applications : Critical in synthesizing biaryl compounds for pharmaceutical intermediates .
- Synthesis : Prepared via borylation reactions, with purity >95% .
Comparative Data Table
Key Research Findings
- Electronic Effects : Para-substituted dioxolane-aniline derivatives exhibit enhanced reactivity in electrophilic aromatic substitution due to optimal electron donation .
- Synthetic Flexibility : Halogen- and boron-containing analogues enable diverse cross-coupling reactions, critical in medicinal chemistry .
- Material Applications : Sulfur-containing derivatives show promise in conductive polymers and coordination complexes .
Biological Activity
4-(1,3-Dioxolan-2-yl)aniline is a compound containing a dioxolane ring, which has garnered interest due to its potential biological activities. The dioxolane moiety is known for its versatility in medicinal chemistry, often serving as a scaffold for various therapeutic agents. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the acetalization of an appropriate aniline derivative with a dioxolane precursor. For instance, starting from 3-nitrobenzaldehyde, the compound can be synthesized through a series of reactions involving ethylene glycol and acid catalysis under reflux conditions . The final product is purified using standard techniques such as recrystallization or chromatography.
Antibacterial and Antifungal Properties
Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial and antifungal activities. A study highlighted that various derivatives of 1,3-dioxolanes showed excellent antifungal activity against Candida albicans and substantial antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Biological Activity of this compound Derivatives
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| This compound | 625 - 1250 (against S. aureus) | Significant against C. albicans |
| Other derivatives (e.g., 1-8) | Various (up to 625 for some) | Excellent against C. albicans |
The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against specific pathogens.
The biological effects of this compound may involve multiple mechanisms. The presence of the dioxolane ring can enhance membrane permeability or interfere with metabolic pathways in microorganisms. Additionally, its structural similarity to known antifungal agents suggests potential interactions with fungal cell wall synthesis or function .
Case Studies
A notable study investigated the synthesis and biological evaluation of various 1,3-dioxolanes, including those derived from anilines. The results demonstrated that certain compounds exhibited remarkable antibacterial properties with MIC values comparable to established antibiotics .
Another study focused on the enantiomeric forms of dioxolane derivatives, revealing that chirality significantly influences biological activity. Specific enantiomers showed enhanced efficacy against bacterial strains compared to their racemic counterparts .
Q & A
Q. What are the common synthetic routes for preparing 4-(1,3-Dioxolan-2-yl)aniline?
- Methodological Answer: A widely used approach involves the protection of an aldehyde or ketone group with ethylene glycol to form the 1,3-dioxolane ring. For example, in the synthesis of related dioxolane-containing anilines, trifluoromethanesulfonate intermediates are subjected to nucleophilic substitution with dimethylamine under transition metal catalysis (e.g., Pd-mediated coupling) to yield target compounds . Another method involves reacting 4-aminobenzaldehyde derivatives with ethylene glycol under acid catalysis to form the dioxolane ring, followed by purification via column chromatography (n-pentane:EtOAc gradients) .
Q. What spectroscopic techniques are used for characterizing this compound derivatives?
- Methodological Answer: Key techniques include:
- 1H and 13C NMR : For structural elucidation of the dioxolane ring and aromatic protons. For example, the dioxolane proton typically resonates at δ ≈ 5.7 ppm (singlet), while aromatic protons appear between δ 6.8–8.5 ppm depending on substitution patterns .
- Mass Spectrometry (MS) : To confirm molecular ion peaks (e.g., m/z 207 [M+H]+ for N,N-dimethyl derivatives) and fragmentation patterns .
- Elemental Analysis : To validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. Table 1: Representative NMR Data for Dioxolane-Containing Anilines
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Source |
|---|---|---|---|
| 4-(1,3-Dioxolan-2-yl)quinoline | 5.77 (s, 1H, dioxolane), 7.39–8.46 (m, aromatic) | 66.2 (dioxolane), 115–150 (aromatic) | |
| C2-Gc7 (dioxolane derivative) | 5.82 (s, 1H, dioxolane), 6.65–7.25 (m, aromatic) | 65.8 (dioxolane), 112–148 (aromatic) |
Advanced Research Questions
Q. How can the dioxolane ring in this compound be selectively deprotected under mild conditions?
- Methodological Answer: The dioxolane ring is acid-labile and can be cleaved using aqueous HCl (0.1–1 M) in tetrahydrofuran (THF) at room temperature. For sensitive substrates, catalytic p-toluenesulfonic acid (p-TsOH) in acetone/water (9:1) at 40°C provides selective deprotection without degrading the aniline moiety . Post-deprotonation, the aldehyde intermediate can be trapped with NaBH4 or further functionalized.
Q. What strategies exist for incorporating this compound into polymeric or supramolecular structures?
- Methodological Answer: The aniline group enables participation in Schiff base formation or oxidative polymerization. For example:
- Schiff Base Functionalization : React with aldehydes (e.g., 4-formylphenoxy phthalonitrile) to form imine-linked macrocycles or phthalocyanines .
- Electropolymerization : Oxidative coupling of the aniline moiety in acidic media yields conductive polymers with embedded dioxolane units, useful in organic electronics .
Q. How does the electronic environment of the aniline moiety affect reactivity in cross-coupling reactions?
- Methodological Answer: Electron-donating dioxolane groups increase electron density on the aromatic ring, enhancing reactivity in Buchwald-Hartwig amination or Suzuki-Miyaura coupling. For example, Pd-catalyzed coupling of this compound with aryl halides proceeds efficiently (yields >85%) due to improved nucleophilicity of the aniline nitrogen . Contrastingly, electron-withdrawing substituents (e.g., nitro groups) require harsher conditions (e.g., higher Pd loading or elevated temperatures) .
Data Contradiction Analysis
Q. Are there discrepancies in reported yields for dioxolane-containing aniline derivatives?
- Analysis: Yields vary based on substitution patterns and reaction scales. For instance:
- Small-scale reactions (≤1 mmol) report >90% yields for N,N-dimethyl derivatives .
- Bulkier substituents (e.g., 4,5-dimethoxy groups) reduce yields to 65–73% due to steric hindrance during coupling .
- Contradictions arise from differences in catalysts (e.g., Pd(OAc)2 vs. Pd(dba)2) and solvent systems (toluene vs. THF). Systematic optimization is recommended for reproducibility.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
